molecular formula C15H12Br2O2 B2851865 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-33-6

3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2851865
CAS No.: 351066-33-6
M. Wt: 384.067
InChI Key: IZEWDOUSCGRKGC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.067 g/mol . This compound is characterized by the presence of two bromine atoms and a benzaldehyde group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The bromine atoms and the benzaldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3,4-Dibromobenzaldehyde: Similar in structure but with bromine atoms at different positions.

    3,5-Dibromo-4-methylaniline: Contains a similar brominated aromatic ring but with an amine group instead of a benzaldehyde group.

Uniqueness: 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of both bromine atoms and a benzaldehyde group, which confer distinct reactivity and applications. Its specific substitution pattern allows for targeted chemical modifications and diverse applications in various fields .

Properties

IUPAC Name

3,5-dibromo-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWDOUSCGRKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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